tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate
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Overview
Description
tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include the reaction of appropriate diaza compounds with fluorinating agents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: Similar spirocyclic structure but lacks the fluorine atoms.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxygen atom in the spirocyclic core.
Uniqueness
tert-Butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds . The fluorine atoms may enhance its stability, lipophilicity, and binding affinity to biological targets .
Properties
Molecular Formula |
C14H24F2N2O2 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-7-5-4-6-13(18)8-14(15,16)10-17-9-13/h17H,4-10H2,1-3H3 |
InChI Key |
DDNIEZMXVVPCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(CNC2)(F)F |
Origin of Product |
United States |
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